1-(2-Fluorophenyl)butan-1-amine hydrochloride

Descripción general

Descripción

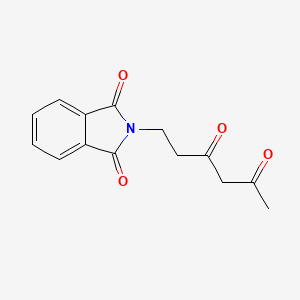

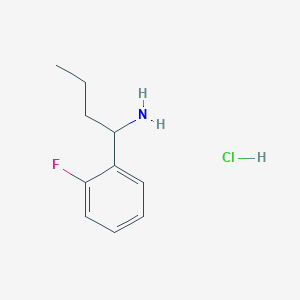

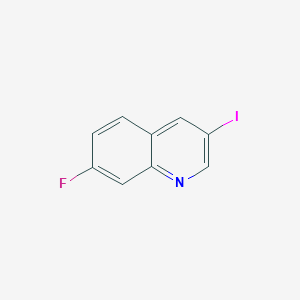

“1-(2-Fluorophenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFN . It is a powder in physical form . The IUPAC name of this compound is 1-(2-fluorophenyl)butan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “1-(2-Fluorophenyl)butan-1-amine hydrochloride” is 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-(2-Fluorophenyl)butan-1-amine hydrochloride” is a powder in physical form . The molecular weight of the compound is 203.69 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

Anti-Influenza Virus Activity : A study by Oka et al. (2001) explored the synthesis of novel tricyclic compounds with unique amine moieties, including derivatives of 1-(2-Fluorophenyl)butan-1-amine hydrochloride, showing potent anti-influenza A virus activity. This positions these compounds as promising anti-influenza agents for human use (Oka et al., 2001).

Anticancer Activity : Research by Asong et al. (2019) investigated compounds including 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl, a derivative of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. These compounds demonstrated significant inhibition of several cancer cell lines, showing promise in anticancer research (Asong et al., 2019).

Anti-Inflammatory Activity : Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride, and found that they displayed significant potential for inhibitory effects on LPS-induced NO secretion, indicating their anti-inflammatory properties (Sun et al., 2019).

Chemistry and Synthesis

Synthesis Techniques : Tan Bin (2010) discussed the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride, highlighting the synthesis process, which included amination and cyclization in a non-proton polar solvent, followed by acidification (Tan Bin, 2010).

Chemical Properties and Reactions : A study by Rappoport and Ta-Shma (1971) examined the nucleophilic attacks on carbon-carbon double bonds, focusing on compounds related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride. They observed different orders of reactions and proposed mechanisms based on the study of substituted anilines and alcohols (Rappoport & Ta-Shma, 1971).

Biochemistry and Biological Activity

Biological Studies : Research by Budziak et al. (2019) on 1,3,4-thiadiazoles, which are structurally related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride, presented insights into their fluorescence effects and biological activity. They found that the structure of the substituent system played a significant role in the observed fluorescence effects, which could have implications for their pharmacological potential (Budziak et al., 2019).

Application in Screening Bioassays : Chiang et al. (2009) constructed a minilibrary using solution-phase synthesis that included butan-1-amine, a core compound structurally related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride. The study aimed to screen for cytotoxicity against various cell lines, demonstrating the compound's utility in bioassay screening (Chiang et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h3-4,6-7,10H,2,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOGLDBVVSAKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)butan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)